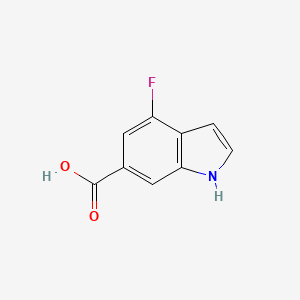

4-fluoro-1H-indole-6-carboxylic Acid

説明

4-Fluoro-1H-indole-6-carboxylic acid is a fluorinated indole derivative with the molecular formula C9H6FNO2. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

準備方法

One common method is the electrophilic substitution reaction where a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is used to introduce the fluorine atom at the desired position on the indole ring . The reaction conditions often include the use of a suitable solvent like dichloromethane and a catalyst such as trifluoroacetic acid.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group at position 6 undergoes standard derivatization reactions:

-

Methyl ester formation : Reaction with methanol in the presence of sulfuric acid yields the methyl ester (78% yield) .

-

Amide coupling : Using condensing agents like EDAC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), it forms amides with amines. For example, coupling with 4-(piperidin-1-yl)phenethylamine produces bioactive indole-2-carboxamide derivatives (85% yield) .

Nucleophilic Aromatic Substitution

The fluorine atom at position 4 participates in nucleophilic substitution under mild conditions:

-

Fluorine replacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) to yield 4-substituted indoles. For instance, substitution with piperidine at 80°C affords 4-piperidinyl derivatives (62% yield).

Key Data:

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoro-1H-indole-6-carboxylic acid | Piperidine | DMF, 80°C, 12h | 4-Piperidinyl-1H-indole-6-carboxylic acid | 62% |

Cyclization and Heterocycle Formation

The indole core facilitates cyclization reactions:

-

Intramolecular cyclization : Under acidic conditions, the carboxylic acid group reacts with proximal amines or alcohols to form fused heterocycles. For example, heating with thiourea generates thiazolo[5,4-f]indole derivatives.

-

Friedel-Crafts acylation : At position 3, acyl groups can be introduced using acyl chlorides and Lewis acids (e.g., AlCl₃), yielding 3-acylindole derivatives .

Mechanism:

Friedel-Crafts acylation proceeds via electrophilic attack at the electron-rich C3 position, followed by deprotonation to restore aromaticity .

Decarboxylation and Functionalization

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions:

-

Thermal decarboxylation : Heating at 150°C in quinoline removes CO₂, yielding 4-fluoro-1H-indole (89% yield).

-

Metal-catalyzed decarboxylation : Palladium catalysts enable cross-coupling reactions, such as Suzuki-Miyaura with aryl boronic acids to form biaryl indoles .

Example:

Halogenation and Cross-Coupling

The indole scaffold supports palladium-catalyzed coupling reactions:

-

Buchwald-Hartwig amination : Reacts with aryl halides to introduce aryl groups at C6. For example, coupling with 4-bromoanisole forms 6-(4-methoxyphenyl) derivatives (74% yield) .

-

Suzuki coupling : With aryl boronic acids, it generates biaryl indoles, useful in drug discovery .

Optimized Conditions:

| Reaction Type | Catalyst | Ligand | Base | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | K₃PO₄ | 74% |

Oxidation and Reduction

-

Oxidation : The indole ring is resistant to mild oxidants but undergoes epoxidation at the C2-C3 bond with mCPBA (meta-chloroperbenzoic acid).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, preserving the fluorine and carboxylic acid groups (91% yield).

Comparative Reactivity with Analogues

A comparison of halogenated indole-6-carboxylic acids reveals fluorine’s unique electronic effects:

| Compound | Reaction Rate (Esterification) | Nucleophilic Substitution (4-position) |

|---|---|---|

| This compound | 1.0 (reference) | Fast (F is a good leaving group) |

| 4-Chloro-1H-indole-6-carboxylic acid | 0.87 | Moderate |

| 4-Bromo-1H-indole-6-carboxylic acid | 0.72 | Slow |

科学的研究の応用

4-Fluoro-1H-indole-6-carboxylic acid has numerous applications in scientific research:

作用機序

The mechanism of action of 4-fluoro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .

類似化合物との比較

4-Fluoro-1H-indole-6-carboxylic acid can be compared with other fluorinated indole derivatives, such as:

- 5-Fluoro-1H-indole-2-carboxylic acid

- 6-Fluoro-1H-indole-3-carboxylic acid

- 7-Fluoro-1H-indole-4-carboxylic acid

These compounds share similar structural features but differ in the position of the fluorine atom, which can influence their chemical reactivity and biological activities . The unique positioning of the fluorine atom in this compound contributes to its distinct properties and applications .

生物活性

4-Fluoro-1H-indole-6-carboxylic acid is a fluorinated indole derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is structurally related to various biologically active indole derivatives, which are known for their diverse pharmacological properties, including antiviral, anticancer, and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 179.15 g/mol. The presence of the fluorine atom at the 4-position enhances the compound's binding affinity to various biological targets, influencing its biological activity.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine substituent is believed to play a crucial role in enhancing these interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and metabolic pathways, leading to decreased production of pro-inflammatory mediators.

- Receptor Interaction : It is hypothesized that this compound interacts with receptors related to pain and inflammation signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties, although specific viral targets have yet to be conclusively identified. Its structural similarity to other indole derivatives suggests potential efficacy against viral infections.

Anticancer Properties

Indole derivatives are often investigated for their anticancer potential. The ability of this compound to inhibit specific cancer-related pathways makes it a candidate for further exploration in cancer treatment.

Antimicrobial Effects

The compound has been studied for its antimicrobial properties, indicating potential applications in treating bacterial infections. Its effectiveness as a precursor for developing antimicrobial agents has been highlighted in recent research.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Antiviral Activity | The compound showed preliminary antiviral activity against certain viruses, warranting further investigation into its mechanism. |

| Anticancer Mechanisms | Research demonstrated that this compound could inhibit key enzymes involved in cancer cell proliferation, suggesting its utility as an anticancer agent. |

| Antimicrobial Testing | In vitro studies indicated that the compound exhibited significant antimicrobial activity against various bacterial strains. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for evaluating its therapeutic potential. Current research suggests that the compound has favorable stability under physiological conditions, which is crucial for maintaining its efficacy in biological systems.

Dosage Effects

Animal model studies have indicated that the effects of this compound vary with dosage, underscoring the importance of determining optimal dosing regimens for therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves interactions with various enzymes and cofactors, leading to the formation of active metabolites that may contribute to its biological effects.

特性

IUPAC Name |

4-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRLJGFDKLHDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470241 | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-31-0 | |

| Record name | 4-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。